Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is a complex organic compound that features a benzothiazole moiety linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate benzoic acid derivative. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino-4-methyl-1,3-thiazole-5-carboxylate
- 4-(1,3-benzothiazol-2-yl)benzoyl-1H-pyrazole derivatives
Uniqueness
Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
69123-51-9 |
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Molecular Formula |
C17H15N3O3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C17H15N3O3S/c1-2-23-15(21)11-7-9-12(10-8-11)18-16(22)20-17-19-13-5-3-4-6-14(13)24-17/h3-10H,2H2,1H3,(H2,18,19,20,22) |
InChI Key |
OLIFTJJUOXIUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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